molecular formula C16H15N5O4S B6425964 N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034332-70-0

N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6425964
CAS No.: 2034332-70-0
M. Wt: 373.4 g/mol
InChI Key: RLCNQNPWUKEKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.08447515 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c22-26(23,14-1-2-15-16(9-14)25-8-7-24-15)18-10-12-11-21(20-19-12)13-3-5-17-6-4-13/h1-6,9,11,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCNQNPWUKEKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₆H₁₅N₅O₄S
Molecular Weight 373.4 g/mol
CAS Number 2034332-70-0
SMILES Notation O=S(=O)(NCc1cn(-c2ccncc2)nn1)c1ccc2c(c1)OCCO2

Synthesis

The synthesis of this compound typically involves the reaction of pyridinyl triazole derivatives with benzodioxane sulfonamides. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.

Anticancer Activity

Several studies have reported on the anticancer properties of related triazole compounds. For instance:

  • Mechanism of Action : this compound has been shown to inhibit methionine aminopeptidase type II (MetAP II), an enzyme critical for tumor growth. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .
Cell LineIC₅₀ (µM)
HEPG20.67
MCF70.80
SW11160.87

Mechanistic Studies

In mechanistic studies, the compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Western blot assays indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 1: Hepatocellular Carcinoma

A study by Arafa et al. evaluated the effectiveness of this compound against HEPG2 cells. The results showed that the compound significantly reduced cell viability with an IC₅₀ value of 0.67 µM, outperforming traditional chemotherapeutic agents .

Case Study 2: Breast Cancer

In another investigation focusing on MCF7 cells, the compound exhibited an IC₅₀ value of 0.80 µM. The study highlighted its potential as a lead compound for further development in breast cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.